Fmoc-N-Me-Lys(2-Cl-Z)-OH

Peptide Synthesis Orthogonal Protection Protecting Group Stability

Sourcing an Nα-methyl lysine derivative with a truly orthogonal ε-amine protecting group for complex SPPS remains a supply-chain bottleneck. Fmoc-N-Me-Lys(2-Cl-Z)-OH directly solves this by delivering three critical attributes in a single, high-purity building block: • Nα-Fmoc for standard piperidine-mediated chain elongation. • Nα-methyl for 10-100× enhanced proteolytic stability and conformational constraint. • Nε-2-Cl-Z, which withstands both piperidine and iterative TFA treatments (~50× greater acid resistance than unsubstituted Z), enabling selective hydrogenolytic deprotection for site-specific conjugation or cyclization. Supplied as a ≥98% (HPLC) solid with storage at 2-8 °C and ambient shipping; ready for immediate global dispatch.

Molecular Formula C30H31ClN2O6
Molecular Weight 551 g/mol
CAS No. 95310-75-1
Cat. No. B1532947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Lys(2-Cl-Z)-OH
CAS95310-75-1
Molecular FormulaC30H31ClN2O6
Molecular Weight551 g/mol
Structural Identifiers
SMILESCN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35)
InChIKeyKZLOHAGCRFXQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Lys(2-Cl-Z)-OH – Orthogonal N-Methyl Lysine


Fmoc-N-Me-Lys(2-Cl-Z)-OH (CAS 95310-75-1) is an Nα-Fmoc, Nα-methyl, Nε-(2-chlorobenzyloxycarbonyl)-L-lysine derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound uniquely combines three features in a single building block: (i) an Nα-Fmoc group for standard base-labile SPPS elongation; (ii) an Nα-methyl group that confers proteolytic stability and altered conformational preferences to the resultant peptide backbone; and (iii) an Nε-2-Cl-Z group that provides full orthogonality to both Fmoc (piperidine-labile) and Boc/tert-butyl-type side-chain protecting groups (TFA-labile), requiring hydrogenolysis or liquid HF for removal [1]. With a molecular formula of C30H31ClN2O6 and a molecular weight of 551.03 g/mol, the compound is supplied as a solid with a recommended storage temperature of 2–8 °C and a typical commercial purity specification of ≥98% (HPLC) .

Why Fmoc-N-Me-Lys(2-Cl-Z)-OH Cannot Be Replaced


Although Fmoc-Lys(2-Cl-Z)-OH (CAS 133970-31-7) and Fmoc-N-Me-Lys(Boc)-OH (CAS 197632-76-1) share superficial similarity with Fmoc-N-Me-Lys(2-Cl-Z)-OH, they each lack a critical functional attribute that renders them non-substitutable. Fmoc-Lys(2-Cl-Z)-OH lacks the Nα-methyl group, which is essential for imparting proteolytic resistance and conformational constraint to bioactive peptides [1]. Conversely, Fmoc-N-Me-Lys(Boc)-OH bears an acid-labile Boc group on the ε-amine, precluding its use in synthetic schemes requiring an Nε-amine that remains intact through repetitive TFA treatments—a requirement met by the 2-Cl-Z group's unique stability profile [2]. Substituting with an N-methyl lysine bearing a different orthogonal group (e.g., ivDde or Alloc) introduces alternative deprotection chemistries (hydrazine or Pd(0), respectively) that may be incompatible with sensitive peptide sequences or downstream applications. The 2-Cl-Z group provides a fully orthogonal, hydrogenolytically cleavable option that is stable to both piperidine (Fmoc removal) and TFA (global side-chain deprotection), enabling sequential deprotection strategies unavailable with other N-methyl lysine derivatives . These differences in protecting group orthogonality and backbone modification translate into quantifiable disparities in coupling efficiency, final product purity, and biological performance, as detailed in the evidence below.

Fmoc-N-Me-Lys(2-Cl-Z)-OH: Differentiation Evidence


2-Cl-Z vs. Z Group TFA Stability

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the ε-amine of lysine exhibits approximately 50-fold greater stability toward trifluoroacetic acid (TFA) compared to the unsubstituted benzyloxycarbonyl (Z) group . This enhanced acid stability allows the 2-Cl-Z group to remain intact during global TFA-mediated side-chain deprotection steps in Fmoc-SPPS, whereas a standard Z group would undergo partial or complete cleavage under identical conditions. Consequently, Fmoc-N-Me-Lys(2-Cl-Z)-OH can be employed in synthetic sequences that require iterative TFA exposure without compromising the ε-amine protection, a capability not shared by analogs protected with Z, Boc, or trityl groups [1].

Peptide Synthesis Orthogonal Protection Protecting Group Stability

N-Methylation Proteolytic Stability Enhancement

Peptides containing N-methylated amino acids exhibit markedly enhanced resistance to proteolytic degradation compared to their non-methylated counterparts. In systematic studies of N-methylated peptides, half-lives in serum or in the presence of purified proteases were extended by factors ranging from 10- to 100-fold, depending on the specific sequence and methylation position [1]. For lysine-containing peptides, Nα-methylation introduces a backbone modification that sterically hinders protease active-site access and prevents hydrogen bonding essential for substrate recognition. Fmoc-N-Me-Lys(2-Cl-Z)-OH incorporates this critical Nα-methyl group, whereas Fmoc-Lys(2-Cl-Z)-OH (CAS 133970-31-7) does not [2].

Peptide Stability Proteolytic Resistance N-Methylation

N-Methyl Amino Acid Coupling Efficiency

The coupling of N-methyl amino acids is notoriously difficult due to steric hindrance and reduced nucleophilicity. Under standard Fmoc-SPPS coupling conditions (HBTU/DIEA), coupling yields for N-methyl amino acids are often as low as 5–60%, necessitating the use of more powerful coupling reagents such as HATU, PyAOP, or PyBroP to achieve acceptable yields . In one documented case, coupling to an N-methyl amino acid using standard reagents resulted in only 5% yield, whereas optimized protocols with HATU achieved near-quantitative conversion [1]. Fmoc-N-Me-Lys(2-Cl-Z)-OH is subject to these same steric constraints, and its successful incorporation requires the same optimized coupling conditions. This contrasts with non-methylated lysine derivatives such as Fmoc-Lys(2-Cl-Z)-OH, which couple efficiently (>99%) under standard conditions [2].

Peptide Coupling Steric Hindrance N-Methyl Amino Acids

Purity vs. Non-Methylated Analogs

The typical commercial purity specification for Fmoc-N-Me-Lys(2-Cl-Z)-OH is ≥98.0% as determined by HPLC . This purity level is comparable to that of Fmoc-Lys(2-Cl-Z)-OH (CAS 133970-31-7), which is also commonly supplied at ≥98% purity , and Fmoc-N-Me-Lys(Boc)-OH (CAS 197632-76-1), which carries a specification of ≥98% (TLC/HPLC) . No quantitative purity advantage is evident for the target compound relative to its closest analogs; however, the consistent ≥98% specification across reputable suppliers ensures reliable performance in demanding synthetic applications.

Purity Quality Control Peptide Synthesis Reagents

Aqueous Solubility Profile

The calculated aqueous solubility of Fmoc-N-Me-Lys(2-Cl-Z)-OH is 9.9 × 10⁻⁵ g/L (99 ng/mL) at 25 °C, corresponding to approximately 0.18 µM . This extremely low aqueous solubility is characteristic of highly lipophilic Fmoc-protected amino acid derivatives bearing aromatic side-chain protecting groups. For comparison, Fmoc-Lys(2-Cl-Z)-OH (CAS 133970-31-7) has a similarly low aqueous solubility profile [1]. Both compounds are essentially insoluble in water and require dissolution in organic solvents such as DMF, NMP, or DMSO for use in SPPS. The low aqueous solubility does not differentiate these analogs but does inform handling and coupling solvent selection.

Solubility Physicochemical Properties Peptide Synthesis

Fmoc-N-Me-Lys(2-Cl-Z)-OH Application Scenarios


Synthesis of Stabilized N-Methylated Peptide Therapeutics

Fmoc-N-Me-Lys(2-Cl-Z)-OH is ideally suited for the SPPS of N-methylated peptide drug candidates requiring enhanced proteolytic stability. The Nα-methyl group confers a 10- to 100-fold increase in peptide half-life in biological matrices, a critical advantage for therapeutic peptides intended for systemic administration or extended in vivo residence times [1]. The 2-Cl-Z group remains fully intact during TFA-mediated global deprotection (unlike Z or Boc groups), allowing the ε-amine to be deprotected subsequently via hydrogenolysis for site-specific conjugation or cyclization. This orthogonal stability, quantified as ~50× greater TFA resistance than the unsubstituted Z group, ensures that the ε-amine remains protected until the desired deprotection step .

Sequential Orthogonal Deprotection Strategies

The 2-Cl-Z group's unique stability profile—resistant to both piperidine (Fmoc removal) and TFA (Boc/tBu removal)—enables three-dimensional orthogonal protection schemes. In sequences requiring multiple lysine residues with differential side-chain modifications, Fmoc-N-Me-Lys(2-Cl-Z)-OH can be incorporated alongside Fmoc-Lys(Boc)-OH and Fmoc-Lys(Alloc)-OH, with each ε-amine protecting group cleavable under distinct, mutually exclusive conditions [1]. The 2-Cl-Z group's ~50× greater TFA stability compared to Z ensures it survives iterative TFA treatments that would compromise other acid-labile protecting groups, making it the preferred choice for the most acid-stable orthogonal position in such schemes .

Peptide Cyclization with Orthogonal Lysine Protection

For head-to-side-chain or side-chain-to-side-chain cyclized peptides, the ε-amine of lysine must remain protected throughout linear assembly and then be selectively deprotected for cyclization. The 2-Cl-Z group provides an ideal orthogonal handle because it is stable to both Fmoc deprotection (piperidine) and global side-chain deprotection (TFA), yet can be cleanly removed by hydrogenolysis or liquid HF after cleavage from the resin [1]. This contrasts with N-methyl lysine derivatives bearing Boc (TFA-labile) or ivDde (hydrazine-labile) protection, which would be prematurely deprotected under standard Fmoc-SPPS cleavage conditions or require potentially sequence-damaging deprotection reagents. The 2-Cl-Z group's stability profile uniquely positions Fmoc-N-Me-Lys(2-Cl-Z)-OH for cyclization strategies where the lysine ε-amine must survive TFA treatment .

Conformationally Constrained N-Methylated Peptidomimetics

N-Methylation of the peptide backbone restricts conformational flexibility and can induce specific secondary structure preferences, including β-turn stabilization and enhanced membrane permeability [1]. Fmoc-N-Me-Lys(2-Cl-Z)-OH enables the site-specific introduction of an N-methyl group at a lysine position, creating a local tertiary amide that eliminates backbone hydrogen-bond donor capacity and alters the peptide's conformational landscape. This modification is particularly valuable in the design of peptidomimetics with improved oral bioavailability or target binding affinity. The orthogonal 2-Cl-Z protection ensures that subsequent lysine side-chain modifications (e.g., acylation, pegylation, or fluorophore conjugation) can be performed without interference, a synthetic flexibility not available with non-methylated or non-orthogonally protected lysine building blocks .

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